1-allyl-5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole
Description
1-Allyl-5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole is a benzimidazole derivative characterized by three key structural features:
- 5,6-Dichloro substitution: Two chlorine atoms on the benzene ring, increasing lipophilicity and electronic effects, which may influence binding affinity in biological systems.
- 2-(2-Chloro-3-pyridinyl) group: A chlorinated pyridine ring at the C2 position, contributing to π-π stacking interactions and hydrogen bonding capabilities.
This compound belongs to a class of heterocyclic molecules widely studied for pharmacological applications, including antimicrobial, anticancer, and antiviral activities .
Properties
IUPAC Name |
5,6-dichloro-2-(2-chloropyridin-3-yl)-1-prop-2-enylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3N3/c1-2-6-21-13-8-11(17)10(16)7-12(13)20-15(21)9-4-3-5-19-14(9)18/h2-5,7-8H,1,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUPLZIIISLAQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC(=C(C=C2N=C1C3=C(N=CC=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-allyl-5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Chlorination: The benzimidazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 5 and 6 positions.
Pyridinyl Substitution: Finally, the pyridinyl group is introduced through a nucleophilic substitution reaction using 2-chloro-3-pyridine and a suitable base.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, which may reduce the pyridinyl group or other reducible functionalities.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products:
Oxidation: Benzimidazole N-oxides.
Reduction: Reduced derivatives of the pyridinyl group.
Substitution: Amino or thio-substituted benzimidazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of benzimidazole, including 1-allyl-5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains and fungi. A study highlighted that benzimidazole derivatives can inhibit the growth of Helicobacter pylori, a common gastric pathogen, suggesting potential for developing anti-ulcer medications .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that certain benzimidazole derivatives significantly inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. For example, compounds related to this class exhibited IC50 values indicating strong inhibition of COX enzymes, comparable to established anti-inflammatory drugs like diclofenac .
Antiulcer Activity
Benzimidazole derivatives are known for their antiulcerogenic effects due to their ability to inhibit H+/K+-ATPase activity. Compounds similar to this compound have been shown to reduce gastric acid secretion and promote healing of gastric ulcers in animal models . This suggests a promising therapeutic pathway for treating peptic ulcer disease.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step chemical reactions beginning from simpler benzimidazole precursors. The introduction of allyl and chloro groups is crucial for enhancing biological activity. Studies focusing on the structure-activity relationship indicate that modifications at specific positions on the benzimidazole ring can significantly alter its pharmacological profile .
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various benzimidazole derivatives against Helicobacter pylori, it was found that compounds with similar structural features to this compound showed promising results in inhibiting bacterial growth in vitro.
Case Study 2: Anti-inflammatory Activity
A group of synthesized benzimidazole derivatives was tested for their anti-inflammatory effects using an animal model. The results indicated that compounds with specific substitutions at the 5 and 6 positions on the benzimidazole ring demonstrated significant reductions in inflammation markers compared to control groups.
Mechanism of Action
The mechanism of action of 1-allyl-5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific biological context and the type of activity being investigated.
Comparison with Similar Compounds
Table 1: Structural Comparison
*Molecular formulas for the target and Analog 1 are inferred from structural analogs due to incomplete data in the evidence.
Key Observations:
N1 Substituent :
- The allyl group in the target compound and Analog 2 offers greater conformational flexibility compared to the rigid benzyl/chlorobenzyl groups in Analogs 1, 3, and 3. This may enhance metabolic stability and reduce steric hindrance in target binding .
- The 2-chlorobenzyl group in Analog 1 and Analog 4 introduces additional chlorine atoms, increasing molecular weight and lipophilicity .
C5/C6 Substitution :
- Dichloro substitution (target, Analogs 1, 4) enhances electron-withdrawing effects and lipophilicity compared to dimethyl groups (Analogs 2, 3). This could improve membrane permeability but reduce aqueous solubility .
C2 Substituent: The 2-chloro-3-pyridinyl group (target, Analogs 1, 2) differs from the 6-chloro-3-pyridinyl (Analog 3) and pyridinone (Analog 4) groups.
Physicochemical and Pharmacological Properties
Table 2: Property Comparison
Key Insights:
- Lipophilicity : Dichloro-substituted compounds (target, Analog 1) are likely more lipophilic than dimethyl analogs (Analog 2, 3), favoring passive diffusion across biological membranes but requiring formulation optimization for solubility .
- Thermal Stability : High predicted boiling points (~560–580°C) for these compounds align with typical benzimidazole thermal resilience, supporting their use in high-temperature synthetic processes .
Biological Activity
1-Allyl-5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole (CAS No. 337920-67-9) is a synthetic compound belonging to the benzimidazole class. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C15H10Cl3N3 |
| Molar Mass | 338.62 g/mol |
| CAS Number | 337920-67-9 |
Antimicrobial Activity
Research has demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, a study found that compounds similar to this compound showed promising activity against both bacterial and fungal strains.
Case Study: Antibacterial Efficacy
In a comparative study of various benzimidazole derivatives, the compound exhibited minimal inhibitory concentrations (MICs) against Staphylococcus aureus and Streptococcus faecalis. The results indicated that it had MIC values of 8 μg/mL against S. faecalis and 4 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an effective antibacterial agent .
Antifungal Activity
The antifungal properties were evaluated against Candida albicans and Aspergillus niger. The compound demonstrated moderate antifungal activity with MIC values ranging from 64 to 512 μg/mL , indicating that structural modifications could enhance its efficacy against fungal pathogens .
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been widely studied. A notable characteristic of these compounds is their ability to induce apoptosis in cancer cells through various mechanisms.
The mechanism by which this compound exerts its anticancer effects includes:
- Induction of Apoptosis : Studies suggest that benzimidazole compounds can disrupt mitochondrial membrane potential, leading to the release of pro-apoptotic factors such as cytochrome c into the cytosol .
- Inhibition of Cell Proliferation : The compound has shown significant antiproliferative activity against various cancer cell lines, including breast cancer (MDA-MB-231), with IC50 values indicating effective concentration ranges for therapeutic use .
Research Findings Summary
Several studies have reported on the biological activities of this compound:
Q & A
Q. What are the established synthetic routes for 1-allyl-5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves nucleophilic substitution or alkylation of a pre-functionalized benzimidazole core. For example:
- Alkylation of benzimidazole nitrogen : React 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-benzimidazole with allyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile under reflux (60–80°C, 12–24 hours). Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of benzimidazole to alkylating agent) and inert atmosphere to prevent oxidation .
- Intermediate purification : Crystallization from methanol or ethanol is recommended, as seen in analogous benzimidazole derivatives .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks using DMSO-d₆ or CDCl₃. Key signals include:
- IR spectroscopy : Confirm N–H stretching (3200–3400 cm⁻¹) and C–Cl bonds (750–800 cm⁻¹) .
- X-ray crystallography : Resolve non-planar geometry between benzimidazole and pyridinyl rings (dihedral angle ~25–30°, similar to structurally related compounds) .
Advanced Research Questions
Q. How do substituents (allyl, chloro, pyridinyl) influence the compound’s coordination chemistry with transition metals?
Methodological Answer:
- Metal binding sites : The pyridinyl nitrogen and benzimidazole N–H group act as potential donors. For example, Fe(III) coordination in perchlorate salts forms via N–H⋯O hydrogen bonds, but steric hindrance from the allyl group may limit chelation efficiency .
- Experimental design : Conduct titration experiments (UV-Vis, fluorescence) with metal salts (e.g., FeCl₃, CuCl₂) in methanol. Monitor spectral shifts to determine binding constants (Kb) and stoichiometry (Job’s plot) .
Q. What strategies resolve contradictions in reported spectral data or synthetic yields for analogous benzimidazoles?
Methodological Answer:
- Yield discrepancies : Variations in yields (e.g., 59–65% for dichloro derivatives ) arise from differences in purification (e.g., column chromatography vs. crystallization) or solvent choice. Replicate conditions with strict moisture control to improve reproducibility.
- Spectral anomalies : Use deuterated solvents with low water content to prevent peak broadening in NMR. For crystallographic inconsistencies, compare unit cell parameters with Cambridge Structural Database entries .
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive analogs?
Methodological Answer:
- Substituent modification : Replace the allyl group with bulkier alkyl chains (e.g., benzyl) to enhance lipophilicity and membrane permeability. Test analogs against biological targets (e.g., serotonin receptors) using in vitro assays .
- Quantitative SAR (QSAR) : Compute electronic (HOMO/LUMO) and steric parameters (molar refractivity) for substituents. Corrogate with experimental IC₅₀ values from enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
